Synthesis pathways for 1-Nitrohexane in a lab setting
Synthesis pathways for 1-Nitrohexane in a lab setting
Technical Guide: Synthesis Pathways for 1-Nitrohexane ( )
Executive Summary
1-Nitrohexane is a primary nitroalkane utilized as a solvent, a fuel additive, and a versatile intermediate in organic synthesis (e.g., Henry reaction, Nef reaction). Synthesizing primary nitroalkanes in the laboratory presents a specific challenge: the ambident nature of the nitrite ion (
This guide details three distinct synthesis pathways selected for their reliability, scalability, and purity profiles in a laboratory setting. It prioritizes the Modified Kornblum Reaction as the standard "workhorse" method, while presenting Phase Transfer Catalysis (PTC) and Oxidative Routes as specialized alternatives.
Pathway 1: The Modified Kornblum Reaction (Standard Lab Protocol)
Mechanistic Principles
The classical Kornblum reaction utilizes silver nitrite (
The Challenge:
-
N-Attack: Yields 1-Nitrohexane (Thermodynamically stable).
-
O-Attack: Yields Hexyl Nitrite (Kinetic product, unstable).
The Solution:
-
Solvent Choice: DMF or DMSO solvates the cation (
), leaving the nitrite anion "naked" and more nucleophilic. -
Scavengers: The addition of urea or phloroglucinol increases the solubility of the nitrite salt and scavenges nitrite esters, preventing side reactions that can stall the synthesis.
Experimental Workflow Diagram
Figure 1: Mechanistic flow of the Modified Kornblum reaction highlighting the divergent pathways of the ambident nitrite ion.
Detailed Protocol
Reagents:
-
1-Bromohexane (16.5 g, 0.1 mol)
-
Sodium Nitrite (10.4 g, 0.15 mol)
-
Urea (10.0 g)
-
N,N-Dimethylformamide (DMF) (100 mL) - Dry/Anhydrous
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube (CaCl2), dissolve Sodium Nitrite and Urea in anhydrous DMF. The urea will aid in the solubility of the nitrite.
-
Addition: Cool the mixture to 0°C in an ice bath. Add 1-Bromohexane dropwise over 20 minutes. Note: Cooling minimizes the kinetic O-alkylation pathway.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 6 hours. For higher conversion rates, the mixture can be stirred for up to 24 hours, but avoid heating above 30°C to prevent nitrite ester decomposition.
-
Quenching: Pour the reaction mixture into 300 mL of ice-cold water. The nitroalkane will separate as an oily layer.
-
Extraction: Extract the aqueous layer with diethyl ether (
mL). -
Washing: Wash the combined organic layers with water (
mL) to remove DMF, followed by brine. -
Drying: Dry over anhydrous Magnesium Sulfate (
).
Pathway 2: Phase Transfer Catalysis (Green Chemistry Route)
Mechanistic Principles
This method avoids toxic solvents like DMF by using a Phase Transfer Catalyst (PTC) to shuttle nitrite ions from an aqueous phase into an organic phase (chloroform or neat) where the alkyl halide resides.
Key Agent: Tetrabutylammonium hydrogen sulfate (TBAHS). The bulky quaternary ammonium cation pairs with the nitrite anion, making it soluble in the organic layer and highly reactive.
Detailed Protocol
Reagents:
-
1-Bromohexane (0.1 mol)
-
Sodium Nitrite (0.5 mol) - Large excess required
-
TBAHS (0.005 mol)
-
Solvent: Water (50 mL) / Chloroform (50 mL)
Procedure:
-
Setup: Dissolve Sodium Nitrite in water. Dissolve 1-Bromohexane and TBAHS in chloroform.
-
Mixing: Combine both phases in a flask with vigorous stirring. The rate of stirring is critical to maximize the interfacial surface area.
-
Reflux: Heat the mixture to mild reflux (~50-60°C) for 6-12 hours.
-
Workup: Separate the layers. The organic layer contains the product.[1] The aqueous layer contains the catalyst and excess nitrite.
-
Purification: Wash the organic layer with water and dry over
.
Pathway 3: Oxidative Synthesis (High Purity Route)
Mechanistic Principles
For applications requiring high purity where separation of the nitrite ester isomer is difficult, oxidative routes are superior. This involves the oxidation of Hexanal Oxime or Hexylamine . The oxime route is generally preferred for its milder conditions.
Experimental Workflow Diagram
Figure 2: Step-wise oxidation from aldehyde to nitroalkane via the oxime intermediate.
Protocol (Oxime Oxidation)
Reagents:
-
Hexanal Oxime (prepared from Hexanal + Hydroxylamine HCl)
-
m-Chloroperoxybenzoic acid (mCPBA) (3 equiv)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Dissolve Hexanal Oxime in DCM.
-
Slowly add mCPBA at 0°C.
-
Stir at reflux for 4 hours.
-
Wash with Sodium Bisulfite (to remove excess oxidant) and Sodium Bicarbonate (to remove m-chlorobenzoic acid byproduct).
Purification and Characterization
Separating 1-Nitrohexane from the Hexyl Nitrite byproduct is the critical final step.
Physical Property Comparison
| Property | 1-Nitrohexane ( | Hexyl Nitrite ( | Significance |
| Boiling Point | ~180°C | ~130°C | Enables separation via fractional distillation. |
| Solubility | Insoluble in water | Insoluble in water | Both require organic extraction. |
| Stability | Stable < 200°C | Unstable, light sensitive | Nitrites decompose upon prolonged heating. |
Purification Protocol
-
Chemical Wash (Optional): If the nitrite ester content is high, wash the crude organic layer with a solution of urea and dilute HCl. This hydrolyzes the nitrite ester to hexanol (which has a different BP) and nitrogen gas, while leaving the nitroalkane intact.
-
Fractional Distillation:
-
Setup a vacuum distillation apparatus.
-
Fraction 1: Collect distillate at lower temperatures (Hexyl Nitrite and unreacted halide).
-
Fraction 2: Collect the main fraction at ~180°C (atmospheric) or adjusted temperature under vacuum (e.g., ~60°C at 10 mmHg).
-
Safety and Handling[2][3]
-
Nitrite Toxicity: Sodium nitrite is toxic if ingested and can cause methemoglobinemia. Wear nitrile gloves and work in a fume hood.
-
Explosion Hazard: While 1-nitrohexane is stable, dry nitrite salts and concentrated reaction mixtures can be shock-sensitive. Never heat reaction residues to dryness without quenching.
-
Solvent Safety: DMF is hepatotoxic and readily absorbed through the skin. Chloroform is a suspected carcinogen.
References
-
Kornblum, N., et al. (1956). The Reaction of Alkyl Halides with Sodium Nitrite in Dimethylformamide. Journal of the American Chemical Society.
-
Ballini, R., & Palmieri, A. (2021). Nitroalkanes: Synthesis, Reactivity, and Applications. Wiley-VCH.
-
PubChem. (n.d.).[2] 1-Nitrohexane Compound Summary. National Library of Medicine.
-
Rozen, S., & Carmeli, M. (2006).[3] Oxidation of Azides by the HOF[1][3]•CH3CN Complex: A Novel Synthesis of Nitro Compounds.[3][4] Journal of Organic Chemistry.[3]
-
Organic Chemistry Portal. (n.d.). Synthesis of Nitro Compounds.[3][4][5][6][7][8][9]
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- 3. Oxidation of azides by the HOF.CH3CN: a novel synthesis of nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinguish Tests Between Nitroalkanes And Alkyl Nitrities [pw.live]
- 6. In Victor Meyers Test which compound do we get for class 12 chemistry CBSE [vedantu.com]
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